3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol
Overview
Description
“3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol” is a chemical compound with the molecular weight of 247.72 . It is also known as 3-amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17NO3.ClH/c1-14-10-5-3-4-8(11(10)15-2)9(12)6-7-13;/h3-5,9,13H,6-7,12H2,1-2H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 247.72 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the resources.Scientific Research Applications
Conformational Analyses and Structural Studies
Structural and conformational analyses of related compounds have been conducted to understand their crystalline forms and molecular arrangements. For instance, derivatives of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol have been characterized by X-ray diffraction analysis, revealing their crystal structures and conformational behaviors in different environments. These studies are crucial for designing compounds with desired physical and chemical properties (Nitek et al., 2020).
Antioxidant Activity
Compounds with methoxy- and hydroxyl-substitutions, including those structurally related to 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol, have been synthesized and evaluated for their antioxidant activities. Such studies are vital for developing new antioxidant agents, which are important for preventing oxidative stress-related diseases (Sulpizio et al., 2016).
Poly(ether imine) Dendrimers
Research into poly(ether imine) dendrimers based on 3-amino-propan-1-ol demonstrates their potential for non-toxic delivery systems in biological applications. These dendrimers have been shown to be non-toxic and could be useful for drug and gene delivery systems (Krishna et al., 2005).
Inhibitory Performance on Carbon Steel Corrosion
Studies on the synthesis of tertiary amines from 1,3-di-amino-propan-2-ol derivatives, closely related to the target compound, have shown significant inhibitory performance on carbon steel corrosion. Such research contributes to the development of more effective corrosion inhibitors for industrial applications (Gao et al., 2007).
Solid-Phase Synthesis Techniques
The development of solid-phase synthesis techniques for oligonucleotide 5'-peptide-conjugates using compounds with similar structural features highlights the versatility of these molecules in facilitating complex synthetic procedures. This approach is promising for the efficient synthesis of bioconjugates for research and therapeutic applications (Zaramella et al., 2004).
Safety And Hazards
properties
IUPAC Name |
3-amino-1-(2,3-dimethoxyphenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-14-10-5-3-4-8(11(10)15-2)9(13)6-7-12/h3-5,9,13H,6-7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVZLTSDFAQWHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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